4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde
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Overview
Description
4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a pyrazole ring, which is further substituted with a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the benzaldehyde group. One common method involves the reaction of cyclohexylmethyl hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then subjected to formylation to introduce the benzaldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzoic acid.
Reduction: 4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-piperidine
- 4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-phenol
Uniqueness
4-(1-Cyclohexylmethyl-1H-pyrazol-4-yl)-benzaldehyde is unique due to the presence of both the benzaldehyde and pyrazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[1-(cyclohexylmethyl)pyrazol-4-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-13-15-6-8-16(9-7-15)17-10-18-19(12-17)11-14-4-2-1-3-5-14/h6-10,12-14H,1-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVGWFLRHWIMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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